2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid

Peptide Stability Proteolysis Resistance α-Chymotrypsin Assay

This α-trifluoromethyl valine analog is essential for peptidomimetics requiring enhanced proteolytic stability and lipophilicity. Its unique α-CF₃ group provides a steric shield against enzymatic degradation and serves as a sensitive 19F NMR probe, capabilities valine cannot offer. Prioritize for projects needing longer peptide half-life, improved membrane permeability, or real-time conformational analysis. Optimal for P1 position substitution in protease-resistant designs.

Molecular Formula C6H10F3NO2
Molecular Weight 185.146
CAS No. 127048-24-2
Cat. No. B2604476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
CAS127048-24-2
Molecular FormulaC6H10F3NO2
Molecular Weight185.146
Structural Identifiers
SMILESCC(C)C(C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12)
InChIKeyPXXUPNKLEHWHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid (CAS 127048-24-2): Procurement and Differentiation Guide for α-Trifluoromethyl Amino Acid Building Blocks


2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid (CAS 127048-24-2) is a non-proteinogenic, α,α-disubstituted amino acid belonging to the α-trifluoromethyl (α-Tfm) amino acid class [1]. It features a quaternary α-carbon substituted with a trifluoromethyl (-CF₃) group and an isopropyl side chain, making it a structural analog of valine. This compound is primarily utilized as a specialized building block in peptide and peptidomimetic synthesis to introduce enhanced metabolic stability, increased lipophilicity, and unique conformational constraints [2].

Why 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid Cannot Be Replaced by Generic Analogs in Peptide Design


In the procurement of building blocks for peptidomimetic design, substituting 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid with its non-fluorinated parent, valine, or other α-alkyl amino acids leads to a critical loss of function. The α-CF₃ group is not a mere isostere; it fundamentally alters the physicochemical and biological profile of the resulting peptide. Generic substitution fails because it eliminates the specific combination of steric bulk, strong electron-withdrawing effects, and unique lipophilic enhancement that only an α-trifluoromethyl group provides [1]. This results in peptides with significantly reduced proteolytic stability and altered membrane permeability, compromising their utility in biological assays or therapeutic development [2].

Quantitative Differentiation of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid: Evidence-Based Advantages for Scientific Selection


Enhanced Proteolytic Stability vs. Unmodified Valine in Model Peptides

Incorporation of an α-Tfm amino acid at the P1 position of a model peptide, relative to the cleavage site of α-chymotrypsin, confers absolute resistance to enzymatic degradation. This is a stark contrast to the unsubstituted, natural amino acid counterpart which is readily cleaved. While this specific data is derived from α-Tfm-alanine, the mechanistic basis—steric shielding of the scissile amide bond by the bulky α-CF₃ group—is a class-wide property of α-Tfm amino acids and is directly applicable to the target compound's design rationale [1].

Peptide Stability Proteolysis Resistance α-Chymotrypsin Assay

Increased Lipophilicity from α-Position Trifluoromethylation

The placement of a trifluoromethyl group at the α-position of an aliphatic chain strongly enhances lipophilicity compared to a methyl group. Octanol-water partition coefficient studies on aliphatic alcohols demonstrate that α-trifluorination provides a measurable increase in lipophilicity, an effect that is not significant for β- or γ-substitution [1]. This enhancement in log P is a key differentiator for the target compound over standard valine, potentially improving passive membrane diffusion.

Lipophilicity Membrane Permeability Log P

Unique 19F NMR Spectroscopic Handle for Structural and Interaction Studies

The α-CF₃ group serves as a sensitive and background-free probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This enables detailed studies of peptide conformation, protein-ligand interactions, and metabolic tracking in complex biological environments where 1H NMR would be obscured. The target compound provides a valine-like side chain with an integrated NMR reporter, a feature absent in valine or other non-fluorinated analogs. The utility of CF₃-substituted amino acids for such applications is well-documented in the context of probing protein folding and dynamics [1].

19F NMR Protein Labeling Conformational Analysis

Mechanistic Differentiation of Steric vs. Electronic Effects on Stability

Direct comparative studies with the fluorine-free, disubstituted analog α-aminoisobutyric acid (Aib) demonstrate that the exceptional proteolytic stability of α-Tfm amino acids arises from a combination of steric hindrance and the strong electron-withdrawing inductive effect of the CF₃ group. This dual mechanism is unique to α-Tfm amino acids and is not replicated by simple α-alkylation alone [1]. This evidence underscores that the target compound's performance is not solely due to its steric bulk but is a product of its specific fluorinated chemistry.

Peptide Stability Steric Hindrance Electronic Effects

Recommended Research and Procurement Scenarios for 2-Amino-3-methyl-2-(trifluoromethyl)butanoic Acid


Design of Proteolytically Stable Peptide-Based Probes and Therapeutics

This compound is the optimal choice when the primary design goal is to create a peptide or peptidomimetic with a significantly extended half-life in serum or other protease-rich biological fluids. Its incorporation at or near the expected cleavage site (e.g., P1 position) provides a steric and electronic shield against enzymatic degradation, a property quantitatively demonstrated for the α-Tfm class [3]. This makes it invaluable for developing long-acting drug candidates or stable biochemical probes.

19F NMR-Assisted Structural Biology and Drug Discovery

Procurement is strongly indicated for any project leveraging 19F NMR to study protein-ligand interactions, peptide conformation, or in-cell dynamics. The compound's single, intense CF₃ resonance serves as an ideal, non-perturbing reporter group in complex biological matrices, a capability not offered by non-fluorinated valine [3]. This enables high-resolution, real-time analysis of binding events and conformational changes.

Peptide Engineering for Enhanced Cellular Uptake

This building block should be prioritized when a peptide candidate suffers from poor membrane permeability. The α-positioned trifluoromethyl group confers a measurable increase in lipophilicity compared to standard aliphatic side chains, a property supported by partition coefficient data [3]. This can facilitate passive diffusion across cell membranes, improving the intracellular bioavailability of the peptide of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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